4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound characterized by its sulfonamide and benzoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Sulfonylation Reaction: The initial step involves the sulfonylation of 4-methoxy-2,5-dimethylaniline with a sulfonyl chloride derivative under basic conditions. This reaction forms the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-{[(4-Hydroxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of 4-{[(4-Methoxy-2,5-dimethylphenyl)amino]benzoic acid.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry
In organic synthesis, 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory and antimicrobial agents.
Industry
In material science, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid exerts its effects involves the interaction of its sulfonamide group with biological targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid
- 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
- 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid
Uniqueness
4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring. These substituents can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in specific applications.
Properties
IUPAC Name |
4-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-9-15(11(2)8-14(10)22-3)23(20,21)17-13-6-4-12(5-7-13)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZJXKJETCRTCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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